molecular formula C19H18FN3OS B2749968 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 851131-48-1

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2749968
CAS No.: 851131-48-1
M. Wt: 355.43
InChI Key: MEBNUGSVAFFCEE-UHFFFAOYSA-N
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Description

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a combination of imidazole, thioether, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether-imidazole intermediate is reacted with 4-fluoroaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It can be used to study the biological pathways involving imidazole and thioether groups.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme. The thioether group may also play a role in binding to metal ions or other cofactors, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNUGSVAFFCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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